molecular formula C12H22O2 B2766112 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid CAS No. 1309126-93-9

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid

Cat. No.: B2766112
CAS No.: 1309126-93-9
M. Wt: 198.306
InChI Key: MDBDYIYBCFZCGP-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid (CAS 1309126-93-9) is a high-purity chemical compound supplied for research and development purposes. This alicyclic carboxylic acid, with a molecular formula of C 12 H 22 O 2 and a molecular weight of 198.30 g/mol, is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3-methylbutyl (isopentyl) chain at the 1 and 4 positions, respectively . Its structure, also known as 4-isopentylcyclohexane-1-carboxylic acid, offers a versatile scaffold for synthetic organic and medicinal chemistry . The compound is of significant interest in advanced organic synthesis. It serves as a valuable building block for constructing more complex molecules, particularly in synthesizing stereochemically defined intermediates and analogs. Researchers can utilize the carboxylic acid functional group for amide coupling or esterification reactions, while the aliphatic side chain can be further functionalized. Its structural features make it a candidate for investigation in the study of metabolic pathways and as a precursor in the synthesis of compounds with potential biological activity, drawing parallels to the role of cyclohexanecarboxylic acid derivatives as biosynthetic precursors in nature . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for application in humans, animals, or consumer products. All chemicals provided by our company are designed for use by qualified researchers in a controlled laboratory setting. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylbutyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBDYIYBCFZCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert it into cyclohexane derivatives.

    Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions include cyclohexene derivatives, cyclohexane derivatives, and various functionalized cyclohexane carboxylic acids .

Scientific Research Applications

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physicochemical properties of cyclohexane-carboxylic acid derivatives are highly dependent on the substituent’s electronic and steric characteristics. Below is a comparative analysis:

Compound Name Substituent at Position 4 Melting Point (°C) Solubility Key Applications References
4-(3-Methylbutyl)cyclohexane-1-carboxylic acid 3-Methylbutyl (isoamyl) Not reported Likely low in water (hydrophobic) Synthetic intermediate
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid 4-Chlorophenyl 252–254 Low in water Pharmaceutical intermediates
4-(Aminomethyl)cyclohexane-1-carboxylic acid (Tranexamic acid) Aminomethyl 386 (decomposes) High in water Antifibrinolytic drug
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (HMBC) N-Maleimidomethyl Not reported Moderate in polar solvents Bioconjugation reagent
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate Naphthalene-2-sulfonamido-methyl Not reported Low in water Enzyme inhibition studies
  • Key Observations: The isoamyl group in this compound imparts significant hydrophobicity, contrasting with polar derivatives like tranexamic acid (aminomethyl) or HMBC (maleimide). This makes it less suitable for aqueous applications but valuable in lipid-rich environments or as a lipophilic linker. Aromatic substituents (e.g., 4-chlorophenyl) increase melting points due to enhanced intermolecular π-π interactions, whereas branched alkyl chains (e.g., isoamyl) reduce crystallinity .

Reactivity and Functionalization Potential

  • This compound : The carboxylic acid group allows for esterification or amide formation, while the isoamyl chain is inert under most conditions, making it a stable scaffold for further derivatization .
  • HMBC : The maleimide group enables thiol-reactive conjugation, a feature absent in the target compound, highlighting its niche in protein cross-linking .
  • Sulfonamide Derivatives : Compounds like ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate exhibit enhanced acidity (pKa ~1–2) due to the sulfonamide group, unlike the target compound’s weaker carboxylic acid (pKa ~4–5) .

Biological Activity

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid, with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol, is an organic compound characterized by its cyclohexane ring substituted with a carboxylic acid group and a 3-methylbutyl group. This compound has garnered attention in various biological contexts due to its unique structural properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}

This compound features a cyclohexane ring, which contributes to its hydrophobic characteristics, while the carboxylic acid group provides acidic properties that can influence its biological activity.

Buffering Agent

One of the notable biological activities of this compound is its role as a buffering agent . It has been shown to maintain pH stability in cell cultures within a range of 6 to 8.5, making it particularly useful in biological research settings where pH control is critical for cellular function and metabolic processes.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. While specific mechanisms are not yet fully elucidated, the presence of the carboxylic acid moiety could play a role in modulating inflammatory pathways. Further research is needed to confirm these effects and to understand the underlying biochemical mechanisms.

Comparative Analysis with Related Compounds

To provide context regarding its biological activity, it is useful to compare this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Trans-4-tert-butylcyclohexanecarboxylic acidC₁₁H₂₀O₂Substituted by a tert-butyl group at position 4
1-(2-Methylbutyl)cyclohexane-1-carboxylic acidC₁₂H₂₂O₂Different alkyl substitution leading to varied properties
Cyclohexanecarboxylic acidC₆H₁₀O₂A simpler structure without additional alkyl groups

The unique substitution pattern of this compound influences its physical and chemical properties, including solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. Some key findings include:

  • Cell Culture Studies : In vitro studies have indicated that the compound can effectively stabilize pH levels in cell culture environments, which is crucial for maintaining cellular integrity during experiments.
  • Potential Therapeutic Applications : The compound's anti-inflammatory properties suggest potential applications in treating conditions characterized by inflammation, although clinical trials are necessary to validate these effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via catalytic hydrogenation of unsaturated precursors (e.g., cyclohexene derivatives) followed by oxidation. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction) . Substitution reactions with halogenating agents (e.g., Br₂) under controlled conditions can introduce functional groups. Yield optimization requires precise temperature control (e.g., 60–80°C for hydrogenation) and inert atmospheres to prevent side reactions .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

  • Methodology : Fourier-transform infrared spectroscopy (FT-IR) identifies carboxylic acid (-COOH) and methyl/butyl group vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions. Discrepancies between theoretical and observed LC-MS molecular weights may arise due to isotopic patterns or impurities; high-resolution mass spectrometry (HR-MS) resolves these .

Advanced Research Questions

Q. How does the presence of the 3-methylbutyl group influence the compound’s reactivity compared to analogs like 4-methylcyclohexane-1-carboxylic acid?

  • Methodology : The bulky 3-methylbutyl group sterically hinders nucleophilic attack at the carboxylic acid, reducing acylation rates. Comparative kinetic studies using UV-Vis spectroscopy or HPLC track reaction progress. Computational modeling (DFT) predicts steric and electronic effects, validated by experimental data .

Q. What strategies address contradictions in crystallographic data for derivatives of this compound?

  • Methodology : When X-ray crystallography reveals unexpected bond lengths or angles (e.g., due to disorder in the methylbutyl chain), SHELXL refinement tools (SHELX-97) apply restraints to improve model accuracy. Twin refinement may resolve issues in cases of pseudosymmetry .

Q. Can this compound act as a chiral catalyst in asymmetric synthesis, and how is enantiomeric excess quantified?

  • Methodology : The cyclohexane ring’s rigidity and substituents enable chiral induction in Diels-Alder reactions. Enantiomeric excess (ee) is measured via chiral HPLC or circular dichroism (CD). For example, coupling with Evans’ auxiliaries and monitoring diastereomer ratios validates catalytic efficiency .

Data Interpretation & Comparative Studies

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

  • Methodology : Dynamic effects (e.g., chair flipping in cyclohexane) or slow conformational exchange at room temperature cause signal broadening. Variable-temperature NMR (VT-NMR) between −50°C and 25°C stabilizes conformers, revealing hidden splitting .

Q. How do solubility differences between this compound and its unsaturated analogs impact biological assays?

  • Methodology : The saturated cyclohexane backbone increases hydrophobicity, reducing aqueous solubility (e.g., ~11 g/L at 25°C). Solubility enhancement via co-solvents (DMSO) or micellar encapsulation (using SDS) is critical for in vitro assays. Comparative logP values (calculated via ChemAxon) guide formulation .

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